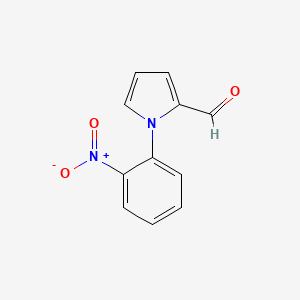

2-(1,3-苯并噁唑-2-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

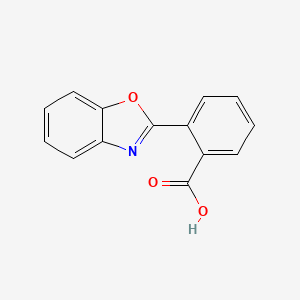

Charge Density Analysis

The molecular structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been studied using X-ray diffraction and quantum chemical calculations. The study revealed the presence of a moderately strong O-H...O hydrogen bond, which connects molecules into chains and contributes to the charge separation and stacking between molecules with antiparallel dipole moments. This provides insight into the charge density and intermolecular interactions that may be relevant to 2-(1,3-Benzoxazol-2-yl)benzoic acid as well .

Synthesis Analysis

The benzoxazol-2-yl- substituent has been identified as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds. This substituent can be introduced by oxidative coupling or SNAr reaction and removed by hydroxide or hydride reduction, indicating a potential synthetic route for 2-(1,3-Benzoxazol-2-yl)benzoic acid .

Molecular Structure Analysis

The E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid have been studied, showing that the carboxylic acid group and the double bond can have different orientations, which could be relevant for understanding the molecular structure of 2-(1,3-Benzoxazol-2-yl)benzoic acid. The strong O-H...N hydrogen bond and weak C-H...O interactions contribute to the supramolecular structure, which is also characterized by π-π stacking interactions .

Chemical Reactions Analysis

The synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids involves a four-step process, which could be analogous to the synthesis of 2-(1,3-Benzoxazol-2-yl)benzoic acid. The process includes the preparation of α-bromo ketone, formation of thiazole esters, and subsequent hydrolysis to yield the benzoic acids .

Physical and Chemical Properties Analysis

The study of complexes based on 3,5-di-(triazol-1-yl)-Benzoic acid ligands provides information on the coordination geometries and the potential for fluorescence quenching mechanisms, which could be relevant for understanding the physical and chemical properties of 2-(1,3-Benzoxazol-2-yl)benzoic acid . Additionally, the antimicrobial, DNA cleavage, and cytotoxicity studies of metal (II) complexes of a tridentate Schiff base ligand related to benzoic acid derivatives offer insights into the biological activities that 2-(1,3-Benzoxazol-2-yl)benzoic acid might exhibit .

科学研究应用

合成和光物理性质

- 荧光衍生物合成:Phatangare et al. (2013)的研究描述了从2-(1,3-苯并噁唑-2-基)苯甲酸合成荧光衍生物,显示出有希望的吸收和发射性质。这些化合物表现出抗菌和抗真菌活性。

药物和生物应用

- 生物性质:Padole et al. (2020)合成了具有各种生物性质的苯并噁唑衍生物,包括抗微生物和抗帕金森病效应。这些化合物被表征其化学性质和光谱。

- 抗微生物活性:Balaswamy等人(2012)研究了新型的2-取代苯并噁唑衍生物,揭示了它们显著的抗微生物性质。这些发现强调了苯并噁唑化合物在开发新的抗微生物药物中的潜力。

属性

IUPAC Name |

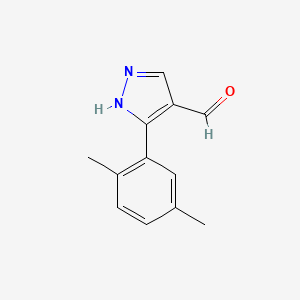

2-(1,3-benzoxazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKYKNMQHISKPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306542 |

Source

|

| Record name | 2-(2-Benzoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzoxazol-2-yl)benzoic acid | |

CAS RN |

104286-03-5 |

Source

|

| Record name | 2-(2-Benzoxazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104286-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)